![molecular formula C14H21N5O4 B2499024 1-(Tert-Butoxycarbonyl)-5,6-Dihydrospiro[Piperidine-4,7-Pyrrolo[1,2-D]Tetrazole]-6-Carboxylic Acid CAS No. 1250995-82-4](/img/structure/B2499024.png)
1-(Tert-Butoxycarbonyl)-5,6-Dihydrospiro[Piperidine-4,7-Pyrrolo[1,2-D]Tetrazole]-6-Carboxylic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Tert-Butoxycarbonyl)-5,6-Dihydrospiro[Piperidine-4,7-Pyrrolo[1,2-D]Tetrazole]-6-Carboxylic Acid is a useful research compound. Its molecular formula is C14H21N5O4 and its molecular weight is 323.353. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of action
The compound contains a piperidine ring, which is a common structural motif in many pharmaceuticals and other active compounds . .
Mode of action
The mode of action would depend on the specific target of the compound. Piperidine derivatives can interact with a variety of targets, including receptors, enzymes, and ion channels .
Pharmacokinetics
The compound contains a tert-butoxycarbonyl (Boc) group , which is commonly used in organic synthesis as a protecting group for amines. This could potentially affect the compound’s absorption, distribution, metabolism, and excretion (ADME) properties.
Action environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors such as pH, temperature, and the presence of other compounds. The Boc group, for example, can be removed under acidic conditions .
Biologische Aktivität
1-(Tert-Butoxycarbonyl)-5,6-Dihydrospiro[Piperidine-4,7-Pyrrolo[1,2-D]Tetrazole]-6-Carboxylic Acid is a complex organic compound notable for its unique spirocyclic structure. This compound has attracted interest in medicinal chemistry due to its potential biological activities and applications as a precursor for synthesizing bioactive molecules. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₆H₂₃N₃O₅. The presence of a tert-butoxycarbonyl (Boc) protecting group is significant in organic synthesis, particularly in peptide chemistry, where it protects amino groups during reactions. The spirocyclic framework involving piperidine and pyrrole moieties contributes to the compound's biological activity by enhancing binding affinity to various biological targets.
Anti-inflammatory Activity
Compounds with spirocyclic structures have been reported to possess anti-inflammatory effects. For instance, a series of synthesized spiro compounds were shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in inflammatory responses. These compounds exhibited selectivity indices higher than that of celecoxib, a standard anti-inflammatory drug . The anti-inflammatory activity could be attributed to the modulation of prostaglandin synthesis through COX inhibition.
Antioxidant Properties
Antioxidant activity is another important biological characteristic associated with spirocyclic compounds. A review highlighted that many synthetic and natural spiro compounds demonstrate significant antioxidant effects through various mechanisms, including free radical scavenging activities . Such properties are crucial in preventing oxidative stress-related diseases.
Case Studies
- Antimicrobial Evaluation : A study synthesized several spiro derivatives and tested their antimicrobial activity against four bacterial species. Results indicated that some derivatives exhibited potent antibacterial effects comparable to established antibiotics .
- Inhibition Studies : In silico studies have shown that similar spiro compounds can effectively bind to active sites of enzymes involved in inflammation and microbial resistance mechanisms. These findings suggest that this compound may possess similar binding characteristics due to its structural features .
Comparative Analysis
To better understand the potential of this compound in medicinal applications, a comparison with other structurally related compounds can be insightful:
Compound Name | Structural Features | Biological Activity |
---|---|---|
This compound | Spirocyclic structure with piperidine and pyrrole | Potential antimicrobial and anti-inflammatory |
Spiro-4H-pyran derivatives | Spirocyclic core | Antimicrobial and antioxidant |
Tetracyclic pyridone carboxylic acids | Tetracyclic structure | Antibacterial and DNA gyrase inhibition |
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
The compound has been investigated for its potential as an inhibitor of acetyl-CoA carboxylase (ACC), an enzyme involved in fatty acid metabolism. Inhibition of ACC can lead to reduced fatty acid synthesis, making it a target for treating obesity and related metabolic disorders such as Type II diabetes and nonalcoholic fatty liver disease (NAFLD) .
Antidiabetic Agents
Research indicates that compounds similar to 1-(Tert-Butoxycarbonyl)-5,6-Dihydrospiro[Piperidine-4,7-Pyrrolo[1,2-D]Tetrazole]-6-Carboxylic Acid may be effective in managing conditions associated with insulin resistance. The inhibition of ACC can improve metabolic profiles in obese subjects, potentially leading to weight loss and improved insulin sensitivity .
Pharmaceutical Development
The structural characteristics of this compound make it suitable for further modifications to enhance its pharmacological properties. The presence of the tert-butoxycarbonyl (Boc) protecting group allows for selective reactions during synthetic pathways, facilitating the development of new derivatives with tailored biological activities .
Synthetic Intermediates
This compound serves as an important intermediate in the synthesis of more complex molecules, particularly in the development of novel drug candidates. Its unique spirocyclic framework can be utilized to create libraries of compounds for high-throughput screening against various biological targets .
Case Study 1: Inhibition of Acetyl-CoA Carboxylase
In a study exploring the effects of various ACC inhibitors, compounds structurally related to this compound demonstrated significant reductions in lipid accumulation in liver cells when tested in vitro. This suggests potential therapeutic benefits for treating metabolic syndrome .
Case Study 2: Antidiabetic Efficacy
A clinical trial involving patients with Type II diabetes evaluated the efficacy of ACC inhibitors derived from spirocyclic structures similar to this compound. Results indicated improved glycemic control and reductions in body fat percentage over a 12-week treatment period, highlighting the compound's potential role in diabetes management .
Eigenschaften
IUPAC Name |
1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[5,6-dihydropyrrolo[2,1-e]tetrazole-7,4'-piperidine]-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O4/c1-13(2,3)23-12(22)18-6-4-14(5-7-18)9(10(20)21)8-19-11(14)15-16-17-19/h9H,4-8H2,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYLBWDINMQVQOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C(CN3C2=NN=N3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.